
1,4-Butane-d8-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butane-d8-dithiol is a deuterated form of 1,4-Butanedithiol, an organosulfur compound with the formula HSCD2CD2CD2CD2SH. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. It is a colorless liquid with a strong odor and is highly soluble in organic solvents. The compound is used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Butane-d8-dithiol can be synthesized through the deuteration of 1,4-Butanedithiol. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under controlled conditions. The reaction typically requires a catalyst to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterated compounds. The production methods ensure high purity and yield of the compound, making it suitable for various research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Butane-d8-dithiol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in substitution reactions where the thiol groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 1,2-dithiane.
Reduction: The major product is the corresponding thiol.
Substitution: The products depend on the substituent introduced.
Applications De Recherche Scientifique
1,4-Butane-d8-dithiol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein structures.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of biodegradable polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,4-Butane-d8-dithiol involves its interaction with various molecular targets. The compound can form disulfide bonds with proteins and other biomolecules, affecting their structure and function. It can also act as a reducing agent, participating in redox reactions that are crucial for various biochemical processes.
Comparaison Avec Des Composés Similaires
1,4-Butane-d8-dithiol can be compared with other similar compounds such as:
1,4-Butanedithiol: The non-deuterated form, which has similar chemical properties but different isotopic composition.
1,3-Propanedithiol: A shorter-chain dithiol with different reactivity and applications.
Dithiothreitol: A commonly used reducing agent in biochemistry with different structural and functional properties.
The uniqueness of this compound lies in its deuterated nature, which makes it valuable for studies involving isotopic labeling and tracing.
Propriétés
Formule moléculaire |
C4H10S2 |
|---|---|
Poids moléculaire |
130.3 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-dithiol |
InChI |
InChI=1S/C4H10S2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 |
Clé InChI |
SMTOKHQOVJRXLK-SVYQBANQSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])S)C([2H])([2H])S |
SMILES canonique |
C(CCS)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



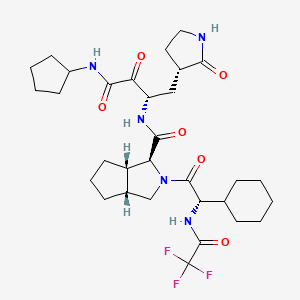
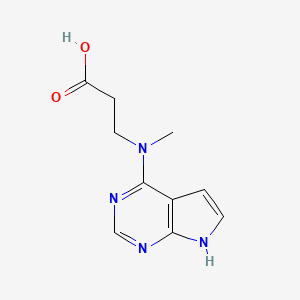
![(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12401727.png)
![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12401740.png)
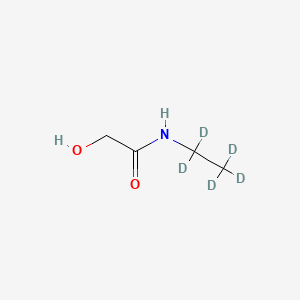
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12401748.png)
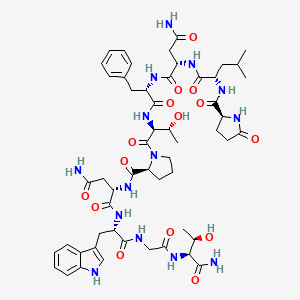
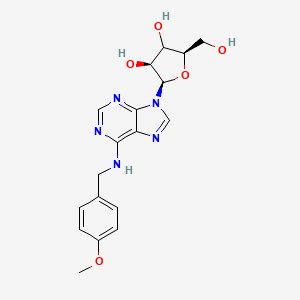
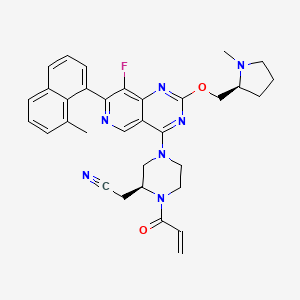
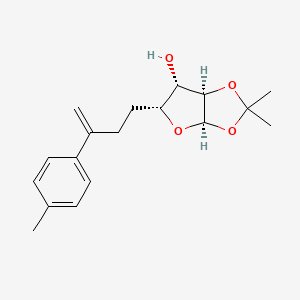
![2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12401784.png)


